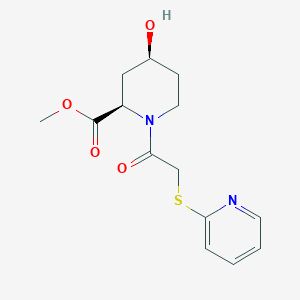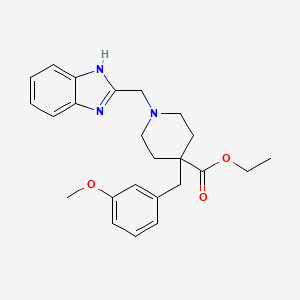![molecular formula C18H15F3N4O B4260281 N-[(2,3-difluoro-4-methylphenyl)methyl]-1-[(2-fluorophenyl)methyl]triazole-4-carboxamide](/img/structure/B4260281.png)
N-[(2,3-difluoro-4-methylphenyl)methyl]-1-[(2-fluorophenyl)methyl]triazole-4-carboxamide
概要
説明
N-[(2,3-difluoro-4-methylphenyl)methyl]-1-[(2-fluorophenyl)methyl]triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique substitution pattern, may exhibit interesting chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-difluoro-4-methylphenyl)methyl]-1-[(2-fluorophenyl)methyl]triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a click chemistry reaction between an azide and an alkyne. This reaction is usually catalyzed by copper(I) ions.
Substitution Reactions: The benzyl groups can be introduced through nucleophilic substitution reactions. The fluorine atoms can be introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST).
Amidation: The carboxamide group can be introduced through an amidation reaction using appropriate amines and coupling reagents like EDCI or HATU.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions may target the triazole ring or the benzyl groups, potentially leading to the formation of dihydro derivatives.
Substitution: The fluorine atoms on the benzyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions would depend on the specific conditions used but may include various oxidized, reduced, or substituted derivatives of the original compound.
科学的研究の応用
N-[(2,3-difluoro-4-methylphenyl)methyl]-1-[(2-fluorophenyl)methyl]triazole-4-carboxamide may have several applications in scientific research:
Medicinal Chemistry: Triazole derivatives are known for their antifungal, antibacterial, and anticancer activities. This compound may be investigated for similar properties.
Biological Studies: The compound could be used as a probe to study biological pathways involving triazole derivatives.
Material Science: Triazole compounds are used in the development of new materials with unique properties, such as corrosion inhibitors and polymers.
作用機序
The mechanism of action of N-[(2,3-difluoro-4-methylphenyl)methyl]-1-[(2-fluorophenyl)methyl]triazole-4-carboxamide would depend on its specific biological target. Generally, triazole derivatives exert their effects by interacting with enzymes or receptors, leading to inhibition or activation of specific pathways. The fluorine atoms may enhance the compound’s binding affinity and metabolic stability.
類似化合物との比較
Similar Compounds
1,2,3-Triazole: The parent compound of the triazole family.
Fluorobenzyl Triazoles: Compounds with similar substitution patterns on the triazole ring.
Benzyl Triazoles: Compounds with benzyl groups attached to the triazole ring.
Uniqueness
N-[(2,3-difluoro-4-methylphenyl)methyl]-1-[(2-fluorophenyl)methyl]triazole-4-carboxamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other triazole derivatives.
特性
IUPAC Name |
N-[(2,3-difluoro-4-methylphenyl)methyl]-1-[(2-fluorophenyl)methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O/c1-11-6-7-12(17(21)16(11)20)8-22-18(26)15-10-25(24-23-15)9-13-4-2-3-5-14(13)19/h2-7,10H,8-9H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLFLMMUMKLCOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)CNC(=O)C2=CN(N=N2)CC3=CC=CC=C3F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-({1-(2-methoxyethyl)-2-[(3-methylbutyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-propylpiperazine](/img/structure/B4260207.png)
![N-benzyl-N-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylethanamine](/img/structure/B4260215.png)
![N-[2-(5-chloro-1H-benzimidazol-2-yl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B4260217.png)
![1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-[1-(furan-3-ylmethyl)piperidin-4-yl]propan-1-one](/img/structure/B4260219.png)
![3-[1-(3-acetylbenzyl)-3-piperidinyl]-N-(4-methoxy-2-methylphenyl)propanamide](/img/structure/B4260220.png)
![3-chloro-N-isopropyl-N-(2-methoxyethyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4260234.png)
![2-[4-methyl-2-(1H-pyrazol-1-yl)phenyl]-5-(pyrrolidin-1-ylcarbonyl)pyridine](/img/structure/B4260236.png)
![1,5-dimethyl-4-{[methyl(quinolin-5-ylmethyl)amino]methyl}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4260245.png)
![6-{[3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}-2-methyl-3(2H)-pyridazinone](/img/structure/B4260262.png)

![2-(1H-benzimidazol-1-ylmethyl)-N-[2,2,2-trifluoro-1-(2-furyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4260268.png)
![4-[4-(2-methoxyethoxy)-1-piperidinyl]-6-methyl-2-pyrimidinamine](/img/structure/B4260275.png)
![1-(cyclohexylmethyl)-N-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinamine](/img/structure/B4260288.png)
